6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile
Description
Properties
CAS No. |
65004-31-1 |
|---|---|
Molecular Formula |
C23H15N3O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-oxo-1,2,4-triphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H15N3O/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26(23(20)27)19-14-8-3-9-15-19/h1-15H |
InChI Key |
SQSZVYMRHVDGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of benzaldehyde, acetophenone, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated that derivatives of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile exhibit potent antimicrobial effects. For instance, research has shown that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has shown effectiveness in reducing inflammation, comparable to standard anti-inflammatory drugs such as Indomethacin . The evaluation typically involves carrageenan-induced paw edema models to assess the inhibition percentage of inflammation.
Anticancer Potential
Recent studies have highlighted the anticancer potential of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile. Compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells . The National Cancer Institute has recognized several derivatives for their promising anticancer activity.
Synthesis and Structural Modifications
The synthesis of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Various synthetic routes have been explored to optimize yield and efficacy .
Case Study: Antibacterial Activity
A study published in a peer-reviewed journal focused on synthesizing a series of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine derivatives and evaluating their antibacterial properties against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .
Case Study: Anti-inflammatory Activity
Another research effort assessed the anti-inflammatory effects of synthesized derivatives in animal models. The study utilized the carrageenan-induced paw edema method and found that specific compounds significantly reduced swelling and pain compared to controls .
Comparative Data Table
| Property | 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile | Standard Drugs |
|---|---|---|
| Antibacterial Activity | Effective against S. aureus, E. coli, P. aeruginosa | Indomethacin |
| Anti-inflammatory Activity | Significant reduction in edema | Indomethacin |
| Anticancer Activity | Cytotoxic effects on various cancer cell lines | Doxorubicin |
Mechanism of Action
The mechanism of action of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The target compound’s distinguishing feature is its 1,2,4-triphenyl substitution, which contrasts with common analogs bearing smaller or electron-modifying groups (Table 1):
Key Observations :
Physicochemical Properties
Melting points and spectroscopic data highlight differences in stability and intermolecular interactions (Table 2):
Key Observations :
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups: Nitro (NO2) and halogens (Cl, Br) enhance binding to enzymatic pockets (e.g., proteases) .
- Bulkier Substituents : Triphenyl groups may improve selectivity but reduce solubility, necessitating formulation optimization.
Biological Activity
6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dihydropyrimidine core substituted with three phenyl groups and a cyano group. This unique arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile exhibits several biological activities:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated IC50 values indicating significant inhibition of cell proliferation.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including lactate dehydrogenase (LDH), which is crucial in cancer metabolism. High-throughput screening identified it as a potent inhibitor with an IC50 of 8.1 μM, while optimized derivatives achieved IC50 values as low as 0.48 μM .
- Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases through inhibition of acetylcholinesterase (AChE), with IC50 values around 1 μM .
Anticancer Studies
A study focused on the cytotoxicity of various derivatives of dihydropyrimidines including 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile. The results indicated that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis |
| HeLa | 10.0 | Cell Cycle Arrest |
Enzyme Inhibition
The compound's interaction with LDH was characterized by surface plasmon resonance assays and NMR studies. The binding affinity was enhanced through structural modifications leading to improved inhibition profiles.
| Compound Variant | IC50 (μM) | Binding Affinity |
|---|---|---|
| Original | 8.1 | Moderate |
| Optimized | 0.48 | High |
Neuroprotective Studies
Inhibition of AChE was assessed using an Ellman-based assay, revealing promising results for potential Alzheimer's disease treatments.
| Compound | IC50 (μM) | Comparison Control |
|---|---|---|
| 6-Oxo... | 1.00 | Donepezil: 0.0049 |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various disease models:
- Breast Cancer Model : Administration of the compound led to significant tumor size reduction in xenograft models.
- Alzheimer's Disease Model : In vivo studies showed improved cognitive function in mice treated with the compound compared to controls.
Q & A
Q. What are the standard synthetic methodologies for preparing 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:
- Step 1 : React 6-(substituted)-4-oxo-2-sulfanylidene-tetrahydropyrimidine-5-carbonitrile with alkylating agents (e.g., brominated ethers) in DMF using anhydrous potassium carbonate as a base. Stir at room temperature for 12 hours.
- Step 2 : Quench with water, isolate the product via filtration, and purify by recrystallization (e.g., from ethanol or water). Yields range from 43%–75%, depending on substituents and reaction conditions .
- Key variables : Solvent polarity (DMF vs. ethanol), temperature, and steric/electronic effects of substituents influence reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign signals for NH protons (~δ 13.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.9 ppm). The cyano group (C≡N) is confirmed by a peak at ~115 ppm in 13C NMR .
- IR Spectroscopy : Key stretches include C≡N (~2220 cm⁻¹), C=O (~1638–1750 cm⁻¹), and NH (~3390–3436 cm⁻¹) .
- X-ray crystallography : Resolves planar pyrimidine rings and intermolecular N–H⋯O hydrogen bonds that stabilize crystal packing .
Q. How does molecular conformation influence its crystallographic packing?
The pyrimidine core is nearly planar, with substituents (e.g., phenyl groups) adopting equatorial positions to minimize steric strain. Centrosymmetric dimers form via N–H⋯O hydrogen bonds (N–H = 0.86 Å, H⋯O = 2.02 Å), creating a stable 3D lattice. This packing affects solubility and reactivity in solid-state reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents be addressed?
Regioselectivity is controlled by:
- Steric effects : Bulky substituents (e.g., isobutyl groups) favor substitution at less hindered positions.
- Electronic effects : Electron-withdrawing groups (e.g., cyano) direct electrophilic attacks to electron-rich sites.
- Methodology : Use ultrasound-assisted synthesis to enhance reaction homogeneity and reduce side products. For example, ultrasound irradiation in DMSO increases yield from 75% to 95% by accelerating intermediate formation .
Q. What methodologies are used to assess pharmacological activity in pyrimidine derivatives?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays).
- Structure-activity relationship (SAR) : Modify substituents (e.g., alkylthio groups) and evaluate changes in IC50 values. For example, replacing methylthio with methoxyethylthio improves solubility and activity .
- Molecular docking : Simulate interactions with target proteins (e.g., DNA topoisomerase II) using software like AutoDock Vina to prioritize synthetic targets .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO enhances NH proton deshielding.
- Dynamic effects : Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts in dihydropyrimidines).
- Crystallographic validation : Cross-reference NMR assignments with X-ray data to confirm molecular geometry .
Q. What strategies optimize functionalization at the C-2 and C-4 positions?
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during multi-step syntheses.
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction.
- Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation (e.g., from 8 hours to 30 minutes) .
Q. How do solvent and temperature affect cyclocondensation reactions?
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of intermediates, favoring cyclization.
- Reflux conditions : Higher temperatures (e.g., 80°C in ethanol) accelerate ring closure but may promote side reactions (e.g., oxidation).
- Room-temperature reactions : Suitable for acid-sensitive intermediates but require longer durations (12–24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
